5-Hydroxy-2-methoxybenzaldehyde

Descripción general

Descripción

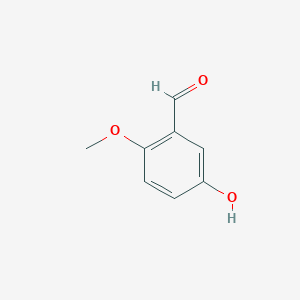

5-Hydroxy-2-methoxybenzaldehyde: is an organic compound with the molecular formula C8H8O3 . It is a derivative of benzaldehyde, featuring both hydroxyl and methoxy functional groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reimer-Tiemann Reaction: One common method for synthesizing 5-Hydroxy-2-methoxybenzaldehyde involves the Reimer-Tiemann reaction on 4-methoxyphenol.

Reduction: The compound can be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol.

Industrial Production Methods:

- Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Hydroxy-2-methoxybenzaldehyde can undergo oxidation reactions to form various oxidized derivatives.

Substitution: It reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride in ethanol is a typical reducing agent.

Substitution: Malononitrile is used for substitution reactions.

Major Products:

Oxidation: Various oxidized derivatives.

Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.

Substitution: 2-Imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.

Aplicaciones Científicas De Investigación

5-Hydroxy-2-methoxybenzaldehyde, commonly known as 5-Hydroxyvanillin, is an organic compound with significant applications in various scientific fields. Its unique structural properties and functional groups make it valuable in medicinal chemistry, materials science, and environmental studies. This article explores its applications in detail, supported by case studies and data tables.

Medicinal Chemistry

This compound has shown promise in various therapeutic applications:

- Antioxidant Activity : Research indicates that compounds derived from this compound exhibit strong antioxidant properties, which can help in preventing oxidative stress-related diseases .

- Anticancer Properties : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

- Antibacterial Effects : The compound has been evaluated for its antibacterial properties against various pathogens, showing effectiveness against strains like Escherichia coli and Campylobacter jejuni .

Material Science

In material science, this compound is utilized in synthesizing advanced materials:

- Polymerization : It serves as a monomer in the synthesis of polymers with specific functional properties, enhancing material performance in various applications.

- Schiff Base Formation : The compound can react with amines to form Schiff bases, which are useful in producing dyes and pigments with enhanced stability and color properties .

Environmental Applications

The compound's chemical structure allows it to be used in environmental monitoring:

- Volatile Organic Compound (VOC) Detection : this compound can be employed as a marker for certain VOCs in air quality assessments, aiding in pollution control efforts.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of synthesized derivatives of this compound using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited significantly higher antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anticancer Activity Evaluation

In vitro studies on human cancer cell lines revealed that treatment with this compound derivatives led to a marked decrease in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis induction .

Case Study 3: Antibacterial Efficacy

A comprehensive evaluation of the antibacterial activity of this compound against multiple bacterial strains showed promising results, particularly against E. coli, where it demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .

Mecanismo De Acción

Comparación Con Compuestos Similares

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is a well-known flavoring agent with similar structural features but different functional properties.

Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): Isovanillin is another isomer with distinct chemical behavior.

Ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): This compound is an isomer with different reactivity and applications.

Uniqueness:

Actividad Biológica

5-Hydroxy-2-methoxybenzaldehyde, also known as vanillin, is an organic compound with the molecular formula C₈H₈O₃. This compound has garnered attention in various scientific disciplines due to its diverse biological activities, particularly in antimicrobial and antioxidant properties. This article explores the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features both hydroxyl (-OH) and methoxy (-OCH₃) functional groups attached to a benzaldehyde backbone. Its structure can be depicted as follows:

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial action . Research has demonstrated that this compound exhibits effectiveness against various bacterial strains, including Mycobacterium avium and Staphylococcus aureus.

Mechanism of Action : The antimicrobial effect is believed to arise from the compound's ability to disrupt bacterial cell membranes. It causes leakage of phosphate ions into the extracellular environment, thereby compromising the integrity of the phospholipid bilayer in bacterial cells.

Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for this compound against S. aureus at concentrations as low as 1024 µg/ml .

Antioxidant Activity

This compound also exhibits notable antioxidant properties . It has been shown to scavenge free radicals effectively, which contributes to its potential use in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antibacterial Efficacy : A study highlighted that this compound could dislodge nearly 80% of preformed biofilms of MRSA at tested concentrations, suggesting its potential in treating biofilm-associated infections .

- Electroantennogram Response : Research utilizing electroantennograms found that this compound elicited responses from vine weevils, indicating its role in plant-insect interactions.

- Comparison with Isomers : Comparative studies with related compounds like vanillin and isovanillin show that while they share structural similarities, their biological activities can differ significantly due to variations in functional group positioning .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism | MIC (µg/ml) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 1024 | Disruption of cell membrane integrity |

| Antimicrobial | Mycobacterium avium | Not specified | Leakage of phosphate ions from cells |

| Antioxidant | Free radicals | Not specified | Scavenging free radicals |

Propiedades

IUPAC Name |

5-hydroxy-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-2-7(10)4-6(8)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNIBJPEJAWOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326844 | |

| Record name | 5-hydroxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35431-26-6 | |

| Record name | 5-hydroxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-hydroxy-2-methoxybenzaldehyde in the synthesis of Schiff bases, and what biological activities have been explored for these derivatives?

A1: this compound serves as a key building block in synthesizing Schiff base ligands. [] It reacts with primary amines, like 2-amino-5-nitrothiazole and 2-amino-5-ethyl-1,3,4-thiadiazole, through a condensation reaction to form the Schiff base structure. [] These resulting Schiff base derivatives, incorporating the this compound moiety, have been investigated for their antimicrobial activity against various bacterial and fungal species. []

Q2: Beyond its synthetic utility, is this compound found naturally, and if so, in what context?

A2: Yes, this compound is a naturally occurring compound. It has been identified as a constituent of Trianthema portulacastrum Linn., commonly known as Bishkhapra. [] This plant has a history of use in Ayurvedic medicine for various purposes. []

Q3: The provided research mentions characterization techniques used to confirm the structure of compounds derived from this compound. What specific techniques were employed?

A3: Researchers utilized a combination of spectroscopic techniques to confirm the structures of the synthesized Schiff base derivatives. These techniques included UV-visible spectroscopy, 1H NMR, 13C NMR, and mass spectrometry (MS). [] Additionally, molecular modeling software (ACD simulation software) was employed to visualize and analyze the optimized structures of the compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.